2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl- is an organic compound with a benzimidazole core structure. This compound is known for its applications in organic electronics, particularly as a dopant for n-type organic semiconductors . It is commercially available and soluble in established processing solvents .
Preparation Methods
The synthesis of 2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl- typically involves the reaction of benzimidazole with appropriate methylating agents such as iodomethane . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions are common, where functional groups on the benzimidazole ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl- involves its role as an electron donor in organic semiconductors . It interacts with the semiconductor material, enhancing its conductivity by donating electrons. This interaction is crucial for the performance of devices like organic thin film transistors and polymeric solar cells .
Comparison with Similar Compounds
2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl- can be compared with other similar compounds, such as:
2H-Benzimidazol-2-one, 1,3-dihydro-: This compound has a similar benzimidazole core but differs in its functional groups and applications.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another compound with a similar core structure but different substituents and uses.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: A closely related compound used in similar applications.
The uniqueness of 2H-Benzimidazol-2-imine, 1,3-dihydro-1,3-dimethyl- lies in its specific electron-donating properties and its effectiveness as a dopant for n-type organic semiconductors .
Properties
CAS No. |
7035-67-8 |
---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1,3-dimethylbenzimidazol-2-imine |
InChI |
InChI=1S/C9H11N3/c1-11-7-5-3-4-6-8(7)12(2)9(11)10/h3-6,10H,1-2H3 |
InChI Key |
YXNFHGHSCAMOIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.